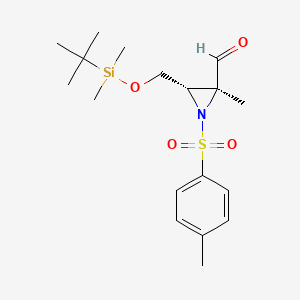
(2S,3S)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-2-methyl-1-tosylaziridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-2-methyl-1-tosylaziridine-2-carbaldehyde is a complex organic compound that features a unique aziridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-2-methyl-1-tosylaziridine-2-carbaldehyde typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formylation: The formyl group is introduced via a formylation reaction, often using reagents like dichloromethyl methyl ether and a Lewis acid such as titanium tetrachloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, bases like sodium hydroxide
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted aziridines
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules. Its reactive functional groups make it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its aziridine ring is of particular interest due to its biological activity.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S,3S)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-2-methyl-1-tosylaziridine-2-carbaldehyde involves its reactive functional groups. The aziridine ring can undergo ring-opening reactions, while the aldehyde group can participate in nucleophilic addition reactions. The tert-butyldimethylsilyl group serves as a protecting group, preventing unwanted reactions at specific sites.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-(((tert-Butyldiphenylsilyl)oxy)methyl)-2-methyl-1-tosylaziridine-2-carbaldehyde
- (2S,3S)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-2-methyl-1-benzylaziridine-2-carbaldehyde
Properties
Molecular Formula |
C18H29NO4SSi |
|---|---|
Molecular Weight |
383.6 g/mol |
IUPAC Name |
(2S,3S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde |
InChI |
InChI=1S/C18H29NO4SSi/c1-14-8-10-15(11-9-14)24(21,22)19-16(18(19,5)13-20)12-23-25(6,7)17(2,3)4/h8-11,13,16H,12H2,1-7H3/t16-,18-,19?/m1/s1 |
InChI Key |
ZYBILQFLXRXDHH-SYUDBMKNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H]([C@@]2(C)C=O)CO[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2(C)C=O)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















